molecular formula C7H4ClFN2 B1424056 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-42-5

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424056
CAS RN: 1190312-42-5
M. Wt: 170.57 g/mol
InChI Key: ACHXCTDYMIHJFQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrole moiety fused to a pyridine nucleus . The specific structure of “3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” is not available in the retrieved information.

Scientific Research Applications

Cancer Therapy

The compound 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine and its derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs represents an attractive strategy for cancer therapy, and derivatives of this compound have been developed with potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation and induced apoptosis .

Diabetes Management

Pyrrolo[3,2-b]pyridine derivatives may find application in the management of diabetes and related disorders. These compounds have the potential to reduce blood glucose levels, which can be beneficial in the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Angiogenesis Regulation

The FGFR signaling pathway, which can be modulated by 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives, is also involved in angiogenesis . Angiogenesis, the formation of new blood vessels, is a critical process in organ development and wound healing. However, it can also contribute to the growth of tumors and other diseases. By regulating this pathway, these compounds could be used to control angiogenesis in various medical conditions.

Cell Proliferation and Migration

The FGF–FGFR axis, affected by this compound, is crucial in regulating cell proliferation and migration . This has implications not only in cancer but also in tissue regeneration and repair. Modulating this pathway could lead to advancements in regenerative medicine and treatments for diseases characterized by abnormal cell proliferation.

Drug Development and Optimization

Due to their potent activities and low molecular weight, derivatives of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine are considered appealing lead compounds for further optimization in drug development . Their structure allows for modifications that can enhance their efficacy and reduce side effects, making them valuable in the pharmaceutical industry.

Mechanism of Action

Pyrrolopyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may act by inhibiting the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The development of pyrrolopyridine derivatives targeting FGFR has been suggested to have development prospects . Furthermore, the pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent HNE inhibitors .

properties

IUPAC Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHXCTDYMIHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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